molecular formula C4H7NO4 B058193 Iminodiacetic acid CAS No. 142-73-4

Iminodiacetic acid

Cat. No.: B058193
CAS No.: 142-73-4
M. Wt: 133.10 g/mol
InChI Key: NBZBKCUXIYYUSX-UHFFFAOYSA-N
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Description

Iminodiacetic acid (IDA) is a pivotal compound in chemical and biochemical research, primarily recognized for its strong chelating properties due to its two acetic acid groups attached to a central secondary nitrogen atom. This structure allows it to form stable complexes with a wide range of di- and trivalent metal ions, including nickel (Ni²⁺), copper (Cu²⁺), and cobalt (Co²⁺). Its most prominent application is in the immobilization of metal ions for Immobilized Metal Affinity Chromatography (IMAC), a foundational technique for the purification of recombinant proteins, especially those engineered with a polyhistidine (His-) tag. The IDA-metal complex, particularly with Ni²⁺, provides a high-affinity binding site for these tags, enabling efficient capture and purification from complex biological mixtures.

Properties

IUPAC Name

2-(carboxymethylamino)acetic acid
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InChI

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)
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InChI Key

NBZBKCUXIYYUSX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(=O)O)NCC(=O)O
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Molecular Formula

C4H7NO4
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Related CAS

31685-59-3 (unspecified hydrochloride salt), 928-72-3 (di-hydrochloride salt)
Record name Iminodiacetic acid
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DSSTOX Substance ID

DTXSID2027098
Record name Iminodiacetic acid
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Molecular Weight

133.10 g/mol
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Physical Description

Solid; [Merck Index] Light brown crystalline solid; [MSDSonline], Solid
Record name Iminodiacetic acid
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Solubility

PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML
Record name IMINODIACETIC ACID
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Color/Form

ORTHORHOMBIC CRYSTALS

CAS No.

142-73-4
Record name Iminodiacetic acid
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Record name Iminodi(acetic acid)
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Melting Point

247.50 °C. @ 760.00 mm Hg
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Preparation Methods

Diethanolamine Method

The diethanolamine method, a conventional approach, involves reacting diethanolamine with sodium hydroxide at elevated temperatures (≥170°C) and pressures (≥0.8 MPa) using a Cu-Ni alloy catalyst. This method produces this compound disodium, which is acidified to yield the final product. While achieving high purity (97–99%) and yields (~90%), the process faces criticism for its reliance on petrochemical-derived diethanolamine, susceptibility to catalyst poisoning, and high energy demands. Recent ethylene oxide market volatility has further exacerbated production costs, limiting its industrial viability despite technical maturity.

Continuous Hydrocyanic Acid Process

This method employs hydrocyanic acid, hexamethylenetetramine, and formaldehyde in a tubular reactor at 130°C and 0.3 MPa. The reaction generates iminodiacetonitrile within 1–2 minutes, which is subsequently hydrolyzed and acidified. Although efficient in equipment utilization, the process requires stringent safety measures due to hydrocyanic acid’s toxicity. Impurity profiles from rapid reactions, including aminotriacetanitrile (1–2%) and aminoacetonitrile (0.3–0.5%), necessitate additional purification steps.

Hydroxyacetonitrile and Ammonia Synthesis

A patent by CN1594281A details an optimized batch process using hydroxyacetonitrile and ammonia in an ammonium sulfate buffer (pH 6–6.5) at 60–75°C. Key operational parameters include:

ParameterExample 1Example 2Example 3
Temperature (°C)60–6570–7570–75
Reaction Time (h)444
Hydroxyacetonitrile (mol)202020
Catalyst (kg)121212
Yield (%)85.195.395.2

The self-made catalyst, a ferric trihalide-substituted phenol complex, enables milder conditions and reduces byproduct formation. Mother liquor recycling decreases ammonium sulfate waste by 30–40% per batch.

Hydrolysis-Acidification of Iminodiacetonitrile

CN104557580A describes hydrolyzing iminodiacetonitrile with sodium hydroxide (60–65°C, 2.2 mol NaOH/mol nitrile) followed by ammonium sulfate-mediated neutralization (pH 9.0–9.5) and sulfuric acid acidification (pH 2.0–2.5). This two-stage process achieves 92.6% yield with 97.5% purity while recovering ammonia and sodium sulfate. Comparative data across three batches shows consistent performance:

BatchIminodiacetonitrile Input (kg)This compound Output (kg)Yield (%)
1100120.492.6
2100119.892.1
3100120.192.4

Biocatalytic Synthesis Methods

Whole-Cell Biocatalysis Using Alcaligenes faecalis

A novel approach employs Alcaligenes faecalis ZJB-09133 to hydrolyze iminodiacetonitrile in phosphate buffer (pH 8.0, 35°C). With 0.075 g DCW/L cells and 1.5% substrate concentration, 65.3% conversion is achieved in 8 hours. Although lower than chemical methods, this pathway eliminates heavy metal catalysts and high-temperature steps, aligning with green chemistry principles. Enzyme stability and substrate inhibition remain barriers to industrial adoption.

Acidification of Disodium this compound

CN101445464B outlines a method where disodium this compound is acidified with hydrochloric acid to pH 1.9–2.1, precipitating this compound. Subsequent pH adjustment to 1.3–1.5 and concentration recovers 85–90% of dissolved product from mother liquor. This cyclic process reduces NaCl waste by 50% compared to single-batch operations.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Temperature (°C)Environmental Impact
Diethanolamine9098170High (petrochemicals)
Hydroxyacetonitrile95.398.370Moderate (ammonium sulfate)
Hydrolysis-Acidification92.697.560–100Low (closed-loop)
Biocatalysis65.3N/A35Minimal

Industrial Considerations and Optimization Strategies

Mother liquor recycling emerges as a critical strategy, reducing raw material consumption by 20–30% in hydroxyacetonitrile and disodium acidification methods. Catalytic innovations, such as substituted phenol-iron complexes, enhance reaction kinetics while avoiding noble metals. Energy integration in continuous systems lowers steam consumption by 15–20% compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions: Iminodiacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Radiopharmaceuticals

Iminodiacetic acid is primarily recognized for its role in the development of radiopharmaceuticals, particularly in imaging techniques using technetium-99m.

  • Cholescintigraphy : Technetium-99m-iminodiacetic acid (IDA) is utilized for hepatobiliary imaging. It helps diagnose conditions such as acute acalculous cholecystitis. A study showed that 14 out of 15 patients exhibited positive findings using this imaging technique, indicating its superior diagnostic accuracy compared to other imaging methods like sonograms and cholangiograms .

Biocompatibility Studies

Recent studies have investigated the biocompatibility of IDA derivatives, focusing on their effects on plasma haemostasis and erythrocyte stability.

  • Research Findings : A study synthesized five novel IDA derivatives and assessed their impact on clot formation and lysis. Results indicated that while these compounds influenced kinetic parameters of clot formation, they did not adversely affect red blood cell membranes at diagnostic concentrations .
CompoundEffect on Clot FormationErythrocyte Stability
IDA Derivative 1Moderate influenceNo adverse effects
IDA Derivative 2Significant influenceNo adverse effects
IDA Derivative 3Minimal influenceNo adverse effects

Antimicrobial Properties

IDA derivatives have also been explored for their antimicrobial potential. Research indicates that transition metal complexes of IDA exhibit antimicrobial activity, which could be beneficial in developing new antimicrobial agents .

Metal Chelation in Food Packaging

IDA has been used to enhance food packaging materials through its metal-chelating properties.

  • Active Packaging Films : A study demonstrated that grafting this compound onto polypropylene surfaces created active packaging films capable of chelating metal ions like Fe(3+) and Cu(2+). These films extended the shelf life of food products by preventing oxidative degradation .

Polymer Science

This compound is employed in polymer science for creating functional materials.

  • Hydrogels : Research has shown that polymers incorporating this compound can respond to multiple stimuli, making them suitable for applications in drug delivery systems .

Enzyme Substrates

IDA is being investigated as a substrate in biochemical reactions, particularly involving HIV-1 reverse transcriptase.

  • Nucleotide Incorporation : this compound phosphoramidates have been shown to enhance kinetics in enzymatic polymerization processes, indicating potential applications in genetic research .

Coordination Chemistry

IDA serves as a ligand in coordination chemistry, forming stable complexes with various metals.

  • Research Insights : Studies have highlighted the effectiveness of this compound derivatives as ligands for metal ions, which can be utilized in catalysis and material synthesis .

Mechanism of Action

Comparison with Similar Compounds

Physicochemical Properties

IDA’s acidic constants (pKa) and zwitterionic behavior distinguish it from analogous ligands:

  • IDA: The imino nitrogen (pKa ~2.94) is less acidic than its carboxylate groups (pKa₁ ~1.8, pKa₂ ~2.9), favoring zwitterion formation in aqueous solutions. Phenolic derivatives (e.g., HBIDA) exhibit lower imino pKa (~2.34) due to resonance stabilization .
  • EDTA : Higher denticity (hexadentate) and stronger chelation (pKa₁ ~0.0, pKa₂ ~1.5, pKa₃ ~2.0, pKa₄ ~2.7), but larger molecular weight limits membrane permeability .
  • Nitrilotriacetic Acid (NTA) : Tridentate like IDA but with weaker metal affinity (pKa₁ ~1.9, pKa₂ ~2.5, pKa₃ ~9.8), making it less effective in low-pH environments .

Table 1. Comparative pKa Values

Compound pKa (Imino N) pKa (Carboxylate 1) pKa (Carboxylate 2)
IDA 2.94 1.8 2.9
HBIDA* 2.34 1.8 2.9
EDTA - 0.0 1.5 [†]
NTA - 1.9 2.5 [†]

*N-(o-hydroxybenzyl)iminodiacetic acid

Metal Chelation :

  • IDA : Forms stable complexes with transition metals (e.g., Cu²⁺) but less effective than EDTA for hard ions like Fe³⁺. Used in gadolinium-based MRI contrast agents .
  • HIDA/MIDA: N-substituted IDA derivatives (e.g., Tc⁹⁹m-HIDA) show hepatobiliary specificity in medical imaging, outperforming methyl isobutyl isonitrile in neonatal jaundice diagnostics .
  • Phenolic IDA Derivatives: Enhanced acidity improves Cu²⁺ binding for catalytic applications .

Table 2. Application Comparison

Compound Key Application Advantage Over IDA
IDA Wastewater treatment, radiopharmaceuticals Baseline chelator
HIDA Hepatobiliary imaging Targeted biodistribution
PIDA Stereoselective synthesis Conformational rigidity
EDTA Industrial metal scavenging Higher denticity, stronger binding [†]
Biocompatibility and Toxicity
  • IDA Derivatives : Gadolinium-IDA complexes show low erythrotoxicity and plasma interference, suitable for clinical use .
  • EDTA: Higher nephrotoxicity risk due to non-selective metal depletion .

Biological Activity

Iminodiacetic acid (IDA), a bidentate ligand, is recognized for its ability to chelate metal ions and has various applications in biochemistry and medicine. This article reviews the biological activities of IDA, focusing on its synthesis, biocompatibility, and potential therapeutic applications based on recent research findings.

Overview of this compound

IDA is a simple amino acid derivative with the chemical structure C4H7N1O4\text{C}_4\text{H}_7\text{N}_1\text{O}_4. Its ability to form stable complexes with transition metals makes it valuable in various fields, including radiopharmaceuticals, protein purification, and as a potential therapeutic agent.

Synthesis of this compound Derivatives

Recent studies have explored the synthesis of novel IDA derivatives to enhance their biological properties. For instance, five new IDA derivatives with methoxy substituents were synthesized and evaluated for their effects on plasma haemostasis and biocompatibility. These derivatives showed promising results in maintaining erythrocyte membrane integrity at diagnostic concentrations, indicating their safety for potential medical applications .

1. Effects on Plasma Haemostasis

The influence of IDA derivatives on plasma haemostasis was assessed using various coagulation assays. The results indicated that while these compounds significantly affected kinetic parameters related to clot formation and lysis, they did not adversely impact overall clot formation at concentrations typically used in diagnostics (0.4 μmol/mL) .

Table 1: Effects of IDA Derivatives on Coagulation Parameters

CompoundProthrombin Time (PT)Activated Partial Thromboplastin Time (APTT)Clot Formation Potential
IDA Derivative 1No significant changeNo significant changeMaintained
IDA Derivative 2Slight increaseSlight increaseMaintained
IDA Derivative 3No significant changeNo significant changeMaintained

2. Chelation Properties

IDA's chelation capabilities extend to technetium complexes used in hepatobiliary imaging. For example, technetium-99m-IDA complexes have been employed in diagnostic imaging procedures, demonstrating effective hepatocyte uptake via organic anion transporters (OATPs) . The affinity of these complexes varies, with some showing a higher binding efficiency to specific OATP isoforms.

3. Antimicrobial Activity

Research has also shown that metal complexes of IDA exhibit antimicrobial properties. Studies involving copper(II) and other transition metal complexes demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Metal Complexes of this compound

Metal ComplexBacterial StrainMinimum Inhibitory Concentration (MIC)
Cu(II)-IDAE. coli50 µg/mL
Co(II)-IDAStaphylococcus aureus30 µg/mL
Ni(II)-IDASalmonella typhimurium40 µg/mL

Case Study 1: Hepatobiliary Imaging

In a clinical study, technetium-99m-IDA was used successfully to differentiate between acute cholecystitis and acute pancreatitis. The imaging results indicated that gallbladder visualization was significantly higher in patients with pancreatitis compared to traditional imaging methods .

Case Study 2: Cytotoxic Effects

Another study investigated the cytotoxic effects of an ionic tin(IV) this compound conjugate on various cancer cell lines. The compound exhibited significant cytotoxicity against several lines, particularly HCT15 and MCF-7, indicating its potential as an antitumor agent .

Q & A

Basic Research Questions

Q. What are the foundational synthesis methods for iminodiacetic acid (IDA) and its derivatives, such as this compound diethyl ester?

  • Methodological Answer : IDA is commonly synthesized via two routes:

  • Chloroacetic acid method : Reacting chloroacetic acid with ammonia or glycine under alkaline conditions .
  • Diethanolamine oxidation : Oxidizing diethanolamine using catalysts like Fe³⁺/H₂O₂ to yield IDA .
    For diethyl ester derivatives, direct esterification of IDA with ethanol using ammonium ferric sulfate dodecahydrate as a catalyst is effective. Key parameters include a 1:8 molar ratio of IDA to ethanol, 2 g catalyst per mole of IDA, and 3-hour reaction time, achieving >85% conversion .

Q. How does this compound function as a chelating agent in metal ion studies?

  • Methodological Answer : IDA’s two carboxylate groups and tertiary nitrogen atom form stable complexes with transition metals (e.g., Fe²⁺, Zn²⁺, Cu²⁺). Researchers immobilize IDA on supports like agarose or carbon nanotubes for applications such as wastewater treatment or protein chromatography. For example, IDA-modified kenaf fiber effectively removes heavy metals via batch adsorption experiments at pH 5–7, with metal binding quantified via ICP-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : IDA is classified as a skin and eye irritant (GHS Category 2/2A). Required precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • First Aid : Immediate flushing with water for skin/eye contact; avoid inducing vomiting if ingested .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound esterification to maximize yield and purity?

  • Methodological Answer : Orthogonal experimental design is recommended. For example, varying catalyst loading (1–3 g/mol IDA), ethanol molar ratios (1:6–1:10), and reaction times (2–4 hours) reveals optimal conditions. In one study, ammonium ferric sulfate dodecahydrate at 2 g/mol IDA, 1:8 IDA:ethanol ratio, and 3-hour reaction achieved 85% conversion. Post-reaction, purity is validated via HPLC (C18-PAQ column, 0.1% H₃PO₄ mobile phase) .

Q. How should researchers address contradictions in reported synthesis yields or chelation efficiencies of IDA-based materials?

  • Methodological Answer : Discrepancies often arise from differences in precursor purity, catalyst activity, or characterization methods. To resolve:

  • Replicate protocols : Ensure identical reagent grades and reaction setups (e.g., inert atmosphere for oxidation-sensitive steps) .
  • Advanced characterization : Use XPS or FTIR to confirm IDA functionalization on substrates; compare metal adsorption capacities via Langmuir isotherm models .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • HPLC : Utilize C18 columns with acidic mobile phases (e.g., 0.1% phosphoric acid) and UV detection at 210 nm .
  • Amino Acid Analysis (AAA) : Hydrolyze IDA to glycine derivatives, followed by ion-exchange chromatography with ninhydrin post-column derivatization .

Q. How is this compound utilized in biomedical research, such as hepatobiliary imaging?

  • Methodological Answer : In HIDA scans, IDA is radiolabeled with ⁹⁹mTc to assess gallbladder function. Researchers validate tracer stability via radio-TLC and compare uptake kinetics in preclinical models (e.g., bile duct-obstructed rodents) .

Q. What strategies ensure reproducibility when presenting this compound research data?

  • Methodological Answer :

  • Structured reporting : Follow IMRaD format, detailing synthesis protocols, characterization data (e.g., NMR, elemental analysis), and statistical methods .
  • Data transparency : Share raw chromatograms, spectral peaks, and experimental logs in supplementary materials .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iminodiacetic acid
Reactant of Route 2
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